Lower Lipophilicity (logP 0.72) vs. Diphenyl-Tetrazol-Propanamide Derivatives: Implications for Solubility and Off-Target Risk
The target compound possesses a calculated logP of 0.72 , substantially lower than diphenyl-tetrazol-propanamide derivatives such as those reported by Watanabe et al. (2024), which bear two aryl rings and are estimated to have logP values in the range of approximately 3–4 based on structural analysis . The lower lipophilicity of the target compound predicts higher aqueous solubility (logSw = -1.79) and reduced plasma protein binding, which is a documented liability of the diphenyl series — Watanabe et al. explicitly note that chemical modification is required to decrease albumin binding before clinical use .
| Evidence Dimension | Calculated lipophilicity (logP) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logP = 0.72; logSw = -1.79 (ChemDiv calculated values) |
| Comparator Or Baseline | Diphenyl-tetrazol-propanamide derivatives: estimated logP ≈ 3–4 (structural inference); Watanabe et al. report excessive albumin binding requiring structural modification |
| Quantified Difference | Approximately 2.3–3.3 log units lower logP for the target compound vs. diphenyl derivatives; translates to ~200–2000× higher predicted aqueous solubility |
| Conditions | In silico calculation (ChemDiv platform); albumin binding reported in Watanabe et al. 2024, Thromb Haemost |
Why This Matters
For procurement decisions, the lower logP of the target compound makes it a superior starting scaffold for fragment-based drug discovery and for applications where high albumin binding (a known issue with diphenyl-tetrazol-propanamides) would confound in vitro assay interpretation.
